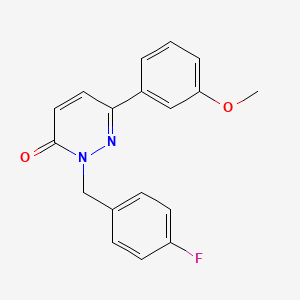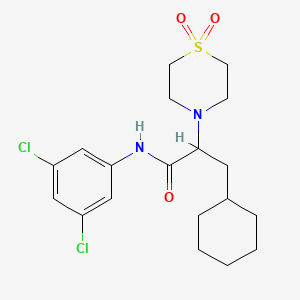![molecular formula C24H15N3O4 B2927061 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207059-65-1](/img/structure/B2927061.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzodioxole, an oxadiazole, and an isoquinoline. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxole and isoquinoline parts of the molecule are aromatic and planar, while the oxadiazole ring introduces some polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds incorporating oxadiazole and isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzisothiazolone, which share structural similarities with the target compound, have demonstrated significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans (Xu, Lin, & Lin, 2011). Similarly, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives were synthesized and demonstrated potent antibacterial and antifungal activities, suggesting the potential of the target compound for antimicrobial applications (Sirgamalla & Boda, 2019).
Antitumor and Cytotoxic Activities
The synthesis and evaluation of isoquinolone and related derivatives have been a focus of research due to their potential antitumor activities. Studies on 3-arylisoquinolin-1(2H)-ones and their bioisosteres have led to the identification of compounds with potent in vitro antitumor activity against various human tumor cell lines (Cheon et al., 1999). This suggests the potential utility of the target compound in cancer research and therapy.
Electrochemical and Optical Properties
Research into conjugated polymers containing oxadiazole moieties has unveiled their significant electrochemical properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2011). These findings indicate the potential of the target compound for use in the development of electronic and optoelectronic materials.
Colorimetric and Fluorescent Chemosensors
The development of chemosensors based on naphthalimide derivatives, which include functionalities similar to those in the target compound, has been reported. These chemosensors exhibit reversible colorimetric and fluorescent responses to fluoride ions, showcasing their potential as sensory materials for environmental and biological applications (Zhang et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJJAPAOACKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)

![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)



![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)


